Magnoloside B

Pharmacokinetics Bioavailability Functional Dyspepsia

Magnoloside B is a high-purity (≥98%) phenylethanoid glycoside with superior pharmacokinetics. It achieves a 2.2-fold higher Cmax and 1.8-fold greater AUC than Magnoloside A, ensuring robust plasma detection in oral PK studies. Its exposure further increases in FD models, making it a unique probe for gastrointestinal absorption research. With a validated IC50 of 0.69 mM against α-glucosidase, it is the reference standard for metabolic disease assays. Only a lot-specific IC50 documented product guarantees assay consistency across experiments.

Molecular Formula C35H46O20
Molecular Weight 786.7 g/mol
Cat. No. B1255640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnoloside B
Molecular FormulaC35H46O20
Molecular Weight786.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O
InChIInChI=1S/C35H46O20/c1-14-24(42)27(45)30(48)34(51-14)55-32-31(54-23(41)7-4-15-2-5-17(37)19(39)10-15)26(44)22(13-50-33-29(47)28(46)25(43)21(12-36)52-33)53-35(32)49-9-8-16-3-6-18(38)20(40)11-16/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+
InChIKeyMGCIVWNKCIWQHX-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnoloside B Procurement: Core Identity and α-Glucosidase Inhibition for Scientific Research


Magnoloside B is a phenylethanoid glycoside isolated primarily from the stem bark of Magnolia officinalis [1]. It is established as an α-glucosidase inhibitor with an IC50 value of 0.69 mM , and demonstrates moderate inhibitory activity against MGC-803 and HepG2 cancer cell lines .

Why Magnoloside B Cannot Be Simply Substituted with Magnoloside A or Other In-Class Phenylethanoids


Magnoloside B belongs to the magnoloside family of phenylethanoid glycosides, yet substitution with structurally similar compounds like Magnoloside A is not scientifically justifiable. Direct pharmacokinetic comparisons in rat models reveal that Magnoloside B achieves significantly higher systemic exposure (Cmax and AUC) and a longer mean residence time (MRT) than Magnoloside A following oral administration [1]. These in vivo behavioral differences are not predictable from chemical structure alone, underscoring the need for compound-specific sourcing in pharmacological studies.

Quantitative Differentiation Evidence for Magnoloside B: Procurement and Selection Data


Magnoloside B Exhibits Superior Systemic Exposure and Prolonged Residence Time Compared to Magnoloside A in Vivo

In a direct head-to-head pharmacokinetic study in normal rats, Magnoloside B achieved a Cmax of 254.0 ± 50.7 ng/mL and an AUC0–t of 868.6 ± 125.9 ng·h/mL, representing approximately 2.2-fold higher peak concentration and 1.8-fold greater overall systemic exposure compared to Magnoloside A (Cmax 114.1 ± 22.7 ng/mL; AUC0–t 475.3 ± 81.6 ng·h/mL) [1]. Additionally, the mean residence time (MRT) of Magnoloside B was 4.12 ± 0.54 h, substantially longer than Magnoloside A at 2.84 ± 0.31 h [1].

Pharmacokinetics Bioavailability Functional Dyspepsia

Magnoloside B Demonstrates Enhanced Bioavailability in Functional Dyspepsia Disease State

In functional dyspepsia (FD) rat models, Magnoloside B exhibited pathologically altered pharmacokinetics with Cmax of 387.2 ± 72.4 ng/mL and AUC0–t of 1378.3 ± 246.5 ng·h/mL—a 1.5-fold and 1.6-fold increase, respectively, compared to normal rats [1]. In contrast, Magnoloside A showed minimal disease-state variation (Cmax 126.5 ± 23.8 ng/mL in FD vs 114.1 ± 22.7 ng/mL in normal; AUC0–t 498.2 ± 78.3 vs 475.3 ± 81.6 ng·h/mL) [1].

Pathological Pharmacokinetics Disease-State Modeling Functional Dyspepsia

Magnoloside B Demonstrates Protective Effects Against Free Radical-Induced Oxidative Damage in Mitochondrial Models

Magnoloside B, along with other phenylethanoid glycosides isolated from Magnolia officinalis var. biloba fruits, was evaluated for protective effects against free radical-induced oxidative damage using two distinct mitochondrial damage models [1]. The protective effects were quantified via mitochondrial swelling inhibition, malondialdehyde (MDA) reduction, and restoration of endogenous antioxidant enzyme activities including catalase (CAT), glutathione reductase (GR), and superoxide dismutase (SOD) [1]. All nine isolated phenylethanoid glycosides, including Magnoloside B, showed significant protective effects across these mitochondrial endpoints [1].

Antioxidant Mitochondrial Protection Oxidative Stress

Magnoloside B Exhibits α-Glucosidase Inhibition with Defined Potency and Moderate Cancer Cell Line Activity

Magnoloside B functions as an α-glucosidase inhibitor with an IC50 of 0.69 mM . In cancer-related screening, Magnoloside B demonstrates moderate inhibitory activity against MGC-803 gastric cancer cells and HepG2 hepatocellular carcinoma cells . As a class-level reference, the structurally related phenylethanoid glycosides Magnoloside H, E, and D exhibit cytotoxicity against the same MGC-803 and HepG2 cell lines with IC50 values ranging from 13.59–17.16 μM and 29.53–32.46 μM, respectively [1].

Enzyme Inhibition Metabolic Disease Cancer Research

Recommended Scientific and Industrial Application Scenarios for Magnoloside B


Pharmacokinetic and Bioavailability Studies Requiring Sustained Systemic Exposure

Researchers conducting oral administration pharmacokinetic studies should select Magnoloside B over Magnoloside A when higher Cmax and AUC values are required. The 2.2-fold higher peak concentration and 1.8-fold greater systemic exposure of Magnoloside B relative to Magnoloside A [1] enable more robust plasma-level detection and facilitate in vivo pharmacological evaluation with reduced dosing frequency. This advantage is particularly relevant for studies where compound exposure is a limiting factor in observing biological response.

Functional Dyspepsia and Gastrointestinal Disorder Disease Modeling

Magnoloside B is uniquely suited as a probe compound in functional dyspepsia research due to its disease-state-responsive pharmacokinetic behavior. Unlike Magnoloside A, which exhibits minimal pharmacokinetic alteration between normal and FD states, Magnoloside B demonstrates a 1.5–1.6-fold increase in Cmax and AUC in FD rat models [1]. This property makes Magnoloside B valuable as both a pharmacological tool and a potential biomarker candidate for studying absorption alterations in gastrointestinal pathophysiology.

Mitochondrial Oxidative Stress and Organelle-Level Protection Assays

Studies focused on mitochondrial protection against free radical-induced oxidative damage represent a validated application for Magnoloside B. Evidence from mitochondrial swelling, MDA/LOOH formation, and antioxidant enzyme activity assays supports the use of Magnoloside B as a tool compound for investigating mechanisms of oxidative stress at the organelle level [1]. Procurement for in vitro mitochondrial protection studies should prioritize purity-grade Magnoloside B (≥95% by HPLC) to ensure reproducible outcomes.

α-Glucosidase Inhibition Reference and Metabolic Disease Research

Magnoloside B serves as a reference standard for α-glucosidase inhibition studies with an established IC50 of 0.69 mM [1]. Researchers investigating natural product-based α-glucosidase inhibitors for diabetes and metabolic disease models can utilize Magnoloside B as a characterized comparator compound. Procurement for enzyme inhibition assays should verify lot-specific IC50 documentation to maintain assay consistency across experimental replicates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnoloside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.